N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea

Physicochemical profiling ADME prediction Drug-likeness

N-[4-(1-Azepanylsulfonyl)phenyl]-N'-benzoylthiourea (CAS 590400-02-5) is a synthetic thiourea derivative that incorporates a seven-membered azepane ring, a benzenesulfonyl linker, and a benzoylthiourea pharmacophore. This molecular architecture situates the compound within the broader class of N-acylthioureas, which are recognized for their ability to act as versatile ligands in coordination chemistry and as privileged scaffolds in medicinal chemistry for the inhibition of enzymes such as urease, carbonic anhydrase, and various microbial targets.

Molecular Formula C20H23N3O3S2
Molecular Weight 417.5g/mol
CAS No. 590400-02-5
Cat. No. B467390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea
CAS590400-02-5
Molecular FormulaC20H23N3O3S2
Molecular Weight417.5g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H23N3O3S2/c24-19(16-8-4-3-5-9-16)22-20(27)21-17-10-12-18(13-11-17)28(25,26)23-14-6-1-2-7-15-23/h3-5,8-13H,1-2,6-7,14-15H2,(H2,21,22,24,27)
InChIKeyRXCOOJKOJSJNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1-Azepanylsulfonyl)phenyl]-N'-benzoylthiourea (CAS 590400-02-5): Core Identity and Structural Context for Procurement


N-[4-(1-Azepanylsulfonyl)phenyl]-N'-benzoylthiourea (CAS 590400-02-5) is a synthetic thiourea derivative that incorporates a seven-membered azepane ring, a benzenesulfonyl linker, and a benzoylthiourea pharmacophore [1]. This molecular architecture situates the compound within the broader class of N-acylthioureas, which are recognized for their ability to act as versatile ligands in coordination chemistry and as privileged scaffolds in medicinal chemistry for the inhibition of enzymes such as urease, carbonic anhydrase, and various microbial targets [2]. Unlike simpler benzoylthiourea analogs, the presence of the conformationally flexible azepane moiety offers a distinct steric and electronic profile that may translate into differentiated target engagement and physicochemical behavior [3]. The compound is primarily available as a research chemical for exploratory biological screening and synthetic methodology development.

N-[4-(1-Azepanylsulfonyl)phenyl]-N'-benzoylthiourea (CAS 590400-02-5): Why Analogue Substitution Risks Misleading Experimental Outcomes


Direct substitution of N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea with structurally similar N-acylthioureas or simpler benzenesulfonyl thioureas is not scientifically justified without rigorous re-validation. The compound's distinct combination of an N-benzoyl terminus and an N'-(4-azepanylsulfonyl)phenyl moiety creates a unique electronic landscape and hydrogen-bonding network that is absent in analogs such as N-[4-(1-azepanylsulfonyl)phenyl]-N'-(4-methylbenzoyl)thiourea or N-acetyl-N'-[4-(1-azepanylsulfonyl)phenyl]thiourea . Critically, the benzoyl group provides a π-rich aromatic surface for potential π-π stacking interactions, while the azepane ring introduces a conformational degree of freedom that can profoundly influence both binding kinetics and off-target profiles in enzyme inhibition assays [1]. Furthermore, the sulfonyl linker acts as a strategic electron-withdrawing group that modulates the acidity of the thiourea NH protons, a parameter known to directly impact metal coordination strength and biological activity in this chemotype [2]. The absence of direct head-to-head biological data in the public domain underscores the risk of assuming functional interchangeability; procurement decisions should be anchored in the specific structural features of this compound rather than extrapolated class-level claims.

N-[4-(1-Azepanylsulfonyl)phenyl]-N'-benzoylthiourea (CAS 590400-02-5): Differential Performance Data for Informed Scientific Selection


Comparative Molecular Properties: N-Benzoyl vs. N-Methylbenzoyl Analog Differentiation

The target compound (N-benzoyl) exhibits a lower molecular weight (417.54 g/mol) and reduced lipophilicity compared to its closest commercially available analog, N-[4-(1-azepanylsulfonyl)phenyl]-N'-(4-methylbenzoyl)thiourea (MW 431.6 g/mol). The calculated LogP difference (approx. 0.5 units) suggests the target compound is less lipophilic, potentially conferring improved aqueous solubility and a distinct membrane permeability profile . This physicochemical differentiation is critical for applications where compound promiscuity or cellular uptake is a concern.

Physicochemical profiling ADME prediction Drug-likeness

Class-Level Antimicrobial Activity: Benchmarking Against Benzoylthiourea Class MIC Values

While direct MIC data for the target compound are not available, class-level analysis of benzoylthiourea derivatives provides a quantitative baseline. In a study of fluorinated benzoylthioureas, compounds with electron-withdrawing substituents exhibited MIC values against E. coli ATCC 25922 ranging from 128 µg/mL to >256 µg/mL [1]. The target compound's sulfonyl and benzoyl groups are predicted to confer an electronic profile similar to the moderately active analogs, establishing a rational expectation for antimicrobial screening campaigns. It is critical to note this is a class-level inference; direct experimental validation is required.

Antimicrobial screening MIC determination Benzoylthiourea SAR

Compliance with Lipinski's Rule of Five: Favorable Drug-Likeness Profile for Screening Libraries

The target compound fully complies with Lipinski's Rule of Five, with no violations (MW < 500, cLogP < 5, HBD ≤ 5, HBA ≤ 10) [1]. In contrast, several potent benzoylthiourea urease inhibitors reported in the literature exhibit higher molecular weights and LogP values that approach or exceed these thresholds, potentially limiting their oral bioavailability and utility in phenotypic screens. The target compound's favorable physicochemical profile makes it a strategically sound choice for inclusion in diversity-oriented screening libraries.

Drug-likeness Lead optimization Screening library design

Unique Synthetic Versatility: Azepane Ring as a Conformational Handle for Scaffold Diversification

The azepane ring in the target compound is a relatively rare motif in commercial building blocks, offering a distinct conformational landscape compared to the more common piperidine or morpholine sulfonamides. This structural feature enables the exploration of novel chemical space that is underrepresented in typical screening collections [1]. While N-acetyl-N'-[4-(1-azepanylsulfonyl)phenyl]thiourea and related analogs share the azepane-sulfonyl core, the benzoyl terminus of the target compound provides a synthetically tractable handle for further derivatization (e.g., hydrolysis to amine, coupling to form amides or ureas), expanding its utility as a versatile intermediate.

Organic synthesis Building block Chemical biology

Disclaimer: Limited Direct Comparative Data Availability

A comprehensive search of primary research articles, patents, and authoritative databases (PubMed, SciFinder, Google Patents, PubChem) reveals a notable absence of direct, quantitative biological activity data for N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea (CAS 590400-02-5). No head-to-head comparisons with close analogs were identified in peer-reviewed literature. Consequently, the quantitative evidence presented above relies on class-level inference, cross-study comparable physicochemical data, and supporting synthetic utility. Procurement decisions should be made with the understanding that the compound's specific biological performance remains largely uncharacterized, necessitating de novo experimental evaluation.

Data transparency Research chemical

N-[4-(1-Azepanylsulfonyl)phenyl]-N'-benzoylthiourea (CAS 590400-02-5): Recommended Application Contexts Based on Evidence


Antimicrobial Resistance Screening Programs

Given the class-level antimicrobial activity of benzoylthioureas against E. coli and S. aureus [1], this compound is a suitable candidate for inclusion in focused libraries targeting novel bacterial enzyme inhibitors (e.g., DNA gyrase, urease). Its favorable Lipinski profile supports its use in whole-cell phenotypic screens where permeability is a key factor.

Urease Inhibition Studies in Agricultural Chemistry

Benzoylthioureas are established urease inhibitors with potential to reduce ammonia volatilization from urea-based fertilizers [2]. The target compound's unique azepane substituent may offer differentiated binding kinetics or soil mobility compared to N-alkyl or N-aryl analogs, warranting evaluation in soil urease assays.

Coordination Chemistry and Catalyst Development

The thiourea and sulfonyl groups provide multiple potential coordination sites for transition metals. This compound can serve as a ligand for synthesizing novel metal complexes with applications in catalysis or materials science [3]. Its structural differentiation from simpler benzoylthioureas may lead to complexes with distinct electronic and steric properties.

Chemical Biology Probe Synthesis

The benzoyl group offers a convenient site for further functionalization, such as installing a biotin or fluorescent tag for target identification studies. The azepane ring introduces a conformational element that could be exploited in structure-activity relationship (SAR) investigations of protein-ligand interactions [4].

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